2-(Chloromethyl)-2H-1,2,3-triazole

Catalog No.
S790114
CAS No.
80199-90-2
M.F
C3H4ClN3
M. Wt
117.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-2H-1,2,3-triazole

CAS Number

80199-90-2

Product Name

2-(Chloromethyl)-2H-1,2,3-triazole

IUPAC Name

2-(chloromethyl)triazole

Molecular Formula

C3H4ClN3

Molecular Weight

117.54 g/mol

InChI

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2

InChI Key

PRGPKCHJKNCEOZ-UHFFFAOYSA-N

SMILES

C1=NN(N=C1)CCl

Canonical SMILES

C1=NN(N=C1)CCl

2-(Chloromethyl)-2H-1,2,3-triazole (CAS 80199-90-2) is a highly specialized, regiochemically pure electrophilic building block designed for the direct installation of the 2H-1,2,3-triazol-2-ylmethyl moiety. In medicinal chemistry and agrochemical development, 2-substituted 1,2,3-triazoles are highly valued pharmacophores; however, their synthesis via traditional alkylation of 1H-1,2,3-triazole is notoriously unselective. By procuring this pre-functionalized chloromethyl reagent, chemists can utilize it as a versatile electrophile in SN2 reactions with various nucleophiles (such as amines, phenols, and thiols), ensuring complete regiocontrol [1]. This shifts the synthetic paradigm from a non-selective late-stage alkylation to a highly controlled, high-yielding coupling, making it an essential precursor for scalable pharmaceutical manufacturing[2].

Attempting to substitute 2-(Chloromethyl)-2H-1,2,3-triazole with generic 1H-1,2,3-triazole in an alkylation reaction fundamentally fails due to poor regioselectivity. When an electrophilic target molecule is reacted with unsubstituted 1,2,3-triazole, the result is almost invariably a ~1:1 mixture of 1-alkyl-1H and 2-alkyl-2H isomers[1]. This non-selective substitution forces process chemists to implement tedious downstream separation techniques, such as chromatography or complex selective salt formation/methylation protocols, which effectively halves the theoretical yield of the desired 2H-isomer and significantly increases process mass intensity (PMI) [2]. Procuring the pure 2-(chloromethyl)-2H-1,2,3-triazole circumvents this bottleneck entirely by allowing the triazole to act as the electrophile, guaranteeing 100% regiocontrol and eliminating the need for costly isomer resolution[1].

Elimination of Isomeric Yield Loss in 2H-Triazole Assembly

The primary procurement advantage of 2-(Chloromethyl)-2H-1,2,3-triazole is its ability to deliver 100% regioselective installation of the 2H-triazole motif. When synthesizing 2-substituted triazoles via the classical method (alkylating 1H-1,2,3-triazole with a target electrophile), the reaction typically yields a ~1:1 mixture of 1H and 2H isomers, capping the maximum theoretical yield of the desired 2H product at ~50% [1]. By utilizing 2-(Chloromethyl)-2H-1,2,3-triazole as the electrophile in a direct SN2 coupling with a target nucleophile, the formation of the 1H-isomer is completely bypassed, effectively doubling the functional yield of the 2H-linkage and eliminating the need for downstream isomer separation[1].

Evidence DimensionRegiochemical yield of 2H-isomer
Target Compound Data100% regioselectivity (no 1H-isomer formed during electrophilic coupling)
Comparator Or BaselineDirect alkylation of 1H-1,2,3-triazole (~50% regiochemical yield due to 1:1 isomer mixture)
Quantified Difference~50% absolute increase in target isomer yield
ConditionsNucleophilic substitution (SN2) vs. classical triazole alkylation

Procuring this specific compound prevents massive yield losses and avoids the regulatory and analytical burden of separating closely related structural isomers.

Process Simplification and Avoidance of Toxic Resolution Reagents

Resolving the 1:1 mixture of 1H/2H triazole isomers generated by generic alkylation is a major process bottleneck. In industrial scale-ups (e.g., NK3 receptor antagonists), separating these isomers requires either extensive chromatography or a complex chemical resolution involving selective N3-methylation of the 1H-isomer using highly toxic dimethyl sulfate (Me2SO4), followed by aqueous washout [1]. Procuring 2-(Chloromethyl)-2H-1,2,3-triazole allows chemists to entirely skip this 2-step resolution process. By starting with the regiochemically pure chloromethyl electrophile, the synthesis avoids both the use of hazardous methylating agents and the associated step-count increase, dramatically lowering the Process Mass Intensity (PMI)[1].

Evidence DimensionDownstream processing steps required for isomer purity
Target Compound Data0 resolution steps required (direct coupling)
Comparator Or Baseline1H/2H mixture resolution (requires 2+ steps: toxic methylation and aqueous separation, or chromatography)
Quantified DifferenceElimination of 2 unit operations and avoidance of Me2SO4
ConditionsIndustrial scale-up of 2H-triazole pharmacophores

Elimating chromatographic or chemical isomer resolution saves significant time, reduces hazardous waste, and lowers overall manufacturing costs.

High-Yielding Precursor for Click-Chemistry Bistriazoles

Beyond direct target coupling, 2-(Chloromethyl)-2H-1,2,3-triazole serves as a highly reactive and versatile electrophile for the synthesis of complex multivalent scaffolds. For instance, it undergoes rapid nucleophilic substitution with sodium azide to yield the corresponding 2H-azidomethyl derivative. This azidation proceeds cleanly and provides a critical intermediate that can subsequently undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bistriazole derivatives in excellent yields (e.g., 95% yield when reacted with 1-ethynyl-2-nitrobenzene) [1]. The stability and high reactivity of the chloromethyl leaving group make it a superior starting material compared to attempting to functionalize the triazole ring post-assembly [1].

Evidence DimensionYield of downstream bistriazole assembly
Target Compound Data95% yield in CuAAC coupling after azidation
Comparator Or BaselinePost-assembly functionalization of unactivated triazoles (typically low yielding or requires harsh conditions)
Quantified DifferenceEnables near-quantitative (>90%) assembly of complex bistriazole motifs
ConditionsAzidation followed by CuAAC with terminal alkynes

For discovery chemists building complex multivalent libraries, this compound provides a reliable, high-yielding entry point into bistriazole chemical space.

Synthesis of CNS Therapeutics

Ideal for the scalable production of drug candidates (such as NK3 receptor antagonists, Nav1.7 inhibitors, and AMPA potentiators) where the 2H-1,2,3-triazole ring is a critical pharmacophore, and strict isomer purity is required without relying on late-stage chromatography [1].

Agrochemical Active Ingredient Development

Highly suitable for the synthesis of next-generation fungicides and plant growth regulators that require the 2-substituted triazole motif, allowing for streamlined, high-yield manufacturing routes [1].

Multivalent Click Chemistry Scaffolds

The perfect starting material for generating 2H-azidomethyl-1,2,3-triazoles, enabling the modular assembly of complex bistriazole and polytriazole libraries via CuAAC for materials science and chemical biology applications[2].

XLogP3

0.9

Wikipedia

2-(Chloromethyl)-2H-1,2,3-triazole

Dates

Last modified: 08-15-2023

Explore Compound Types